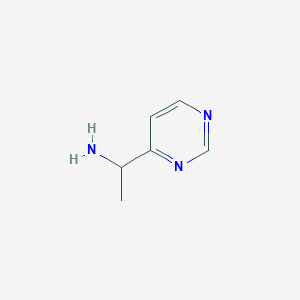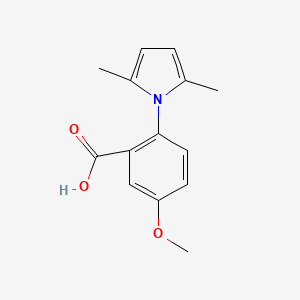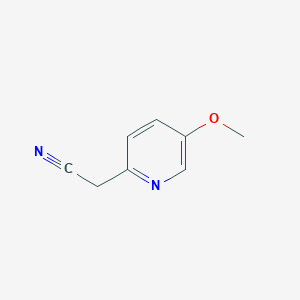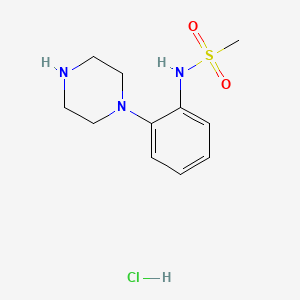
(1-Pyrimidin-4-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Pyrimidin-4-ylethyl)amine, also known as 1-pyrimidin-4-ylethylamine, is a nitrogen-containing organic compound that is used in a variety of scientific and research applications. It is a colorless, odorless, and water-soluble substance that is found in a variety of organic compounds. This compound is a key ingredient in the synthesis of several important compounds, including some of the drugs used to treat a variety of diseases.
Scientific Research Applications
Corrosion Inhibition
Pyrimidinic Schiff bases, including derivatives of pyrimidin-4-ylethylamine, have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors demonstrate significant efficiency even at low concentrations and are characterized by mixed type inhibitors. They follow Langmuir's adsorption isotherm, indicating efficient inhibition through adsorption on the steel surface (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Novel Compounds
Pyrimidin-4-ylethylamine derivatives have been synthesized for various applications, including the preparation of novel compounds with potential biological activities. For instance, a series of (S)-1-(pyrimidin-4-yl)ethan-1-amines were synthesized through cyclization and other processes, with their structures elucidated using NMR (Svete, Šenica, Petek, & Grošelj, 2015).
Cholinesterase and Aβ-Aggregation Inhibitors
2,4-Disubstituted pyrimidine derivatives have been designed and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds target multiple pathological routes in Alzheimer’s Disease, demonstrating potential therapeutic applications (Mohamed, Zhao, Habib, Yang, & Rao, 2011).
Crystal Structure and DFT Studies
Pyrimidin-2-amine derivatives have been structurally characterized and studied using Density Functional Theory (DFT). These studies provide insights into the molecular conformation, supramolecular chain formation, and thermodynamic properties, highlighting their potential in various applications (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
Certain pyrimidin-4-amine derivatives have been identified as new classes of RIPK1 inhibitors with potent activity in tumor metastasis models. These compounds demonstrate significant potential in preventing tumor metastasis (Li, Xiong, Zhang, Yang, Huang, Qiao, Miao, Lin, Sun, Niu, Chen, Niu, Li, & Yang, 2018).
Future Directions
Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential for the synthesis of DNA and RNA, and are involved in the regulation of enzymatic reactions . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties .
Result of Action
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Pyrimidin-4-ylethyl)amine. For instance, the vapors of aromatic amines can diffuse into the atmosphere from various sources, potentially affecting their action .
Biochemical Analysis
Biochemical Properties
(1-Pyrimidin-4-ylethyl)amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in pyrimidine metabolism, such as carbamoyl phosphate synthetase II and dihydroorotase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and function. For example, this compound may inhibit the activity of enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide levels and impaired DNA synthesis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as carbamoyl phosphate synthetase II and dihydroorotase, which are essential for the synthesis of pyrimidine nucleotides . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis of nucleotides.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It may be taken up by cells via endocytosis or facilitated diffusion, and its distribution within tissues can be influenced by its interactions with transport proteins . The localization and accumulation of this compound within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.
properties
IUPAC Name |
1-pyrimidin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUDXKITNRVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)



![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)



![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)


